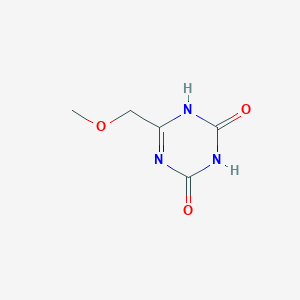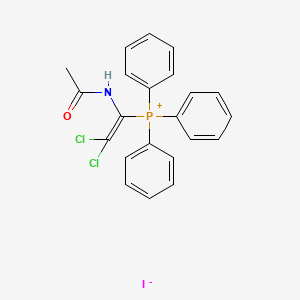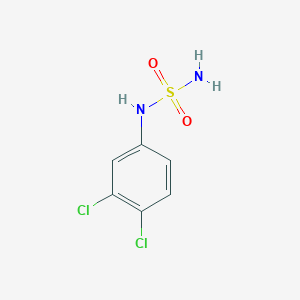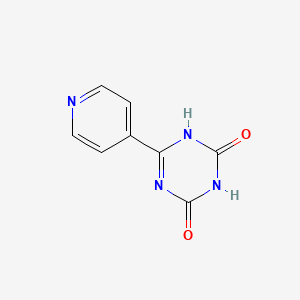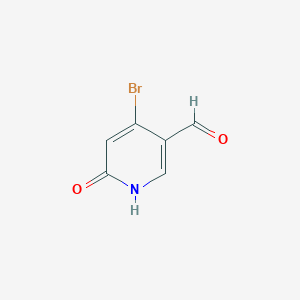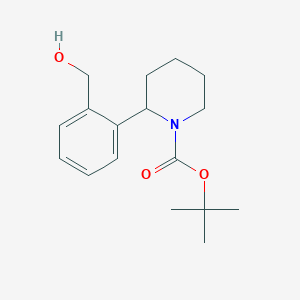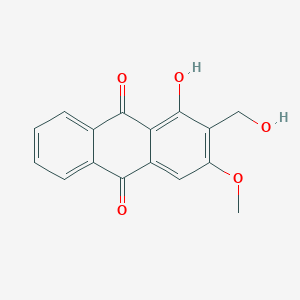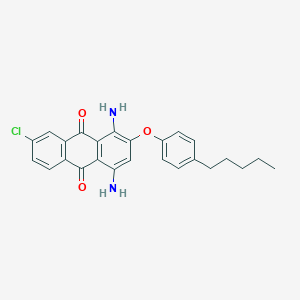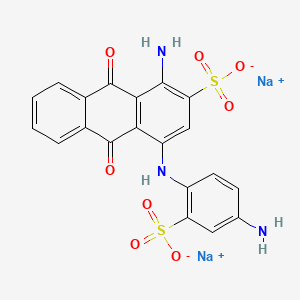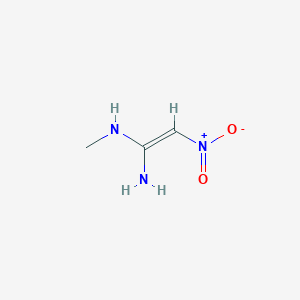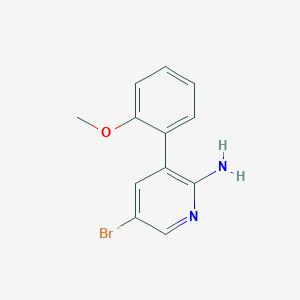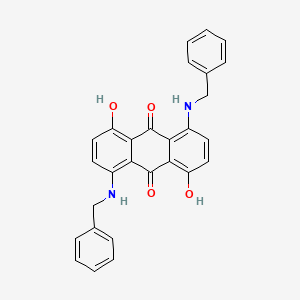
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two benzylamino groups and two hydroxyl groups attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone, which is a common starting material for many anthraquinone derivatives.
Nitration: Anthraquinone is first nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Benzylation: The amino groups are then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation: Finally, hydroxyl groups are introduced at the 4 and 8 positions using a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones and other reduced derivatives.
Substitution: The benzylamino and hydroxyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used as a dye and pigment in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell damage and apoptosis. It can also interact with DNA and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the benzyl groups.
1,5-Dihydroxyanthraquinone: Similar in structure but lacks the benzylamino groups.
2,6-Diaminoanthraquinone: Similar in structure but has amino groups at different positions.
Uniqueness
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both benzylamino and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
82701-87-9 |
|---|---|
Formule moléculaire |
C28H22N2O4 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
1,5-bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c31-21-13-11-19(29-15-17-7-3-1-4-8-17)23-25(21)28(34)24-20(12-14-22(32)26(24)27(23)33)30-16-18-9-5-2-6-10-18/h1-14,29-32H,15-16H2 |
Clé InChI |
FNVWNSUZFQFYGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


